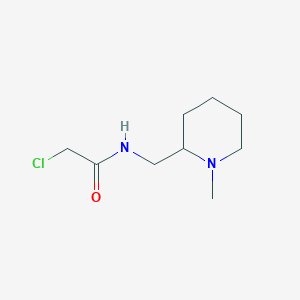

2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide

Description

2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide (CAS: 1247415-47-9) is a chloroacetamide derivative featuring a piperidine ring substituted with a methyl group at the 1-position and a chloroacetamide moiety linked via a methylene bridge. Its molecular weight is 204.70 g/mol . This compound is structurally characterized by the presence of a piperidine scaffold, which is often associated with enhanced bioavailability and central nervous system (CNS) penetration in pharmaceuticals.

Properties

IUPAC Name |

2-chloro-N-[(1-methylpiperidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-12-5-3-2-4-8(12)7-11-9(13)6-10/h8H,2-7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJQYCDTEWLOBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H17ClN2O, with a molecular weight of 204.70 g/mol. The compound features a chloro group and a piperidine moiety, which are crucial for its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmitter systems. The chloro group allows for nucleophilic substitution reactions, while the piperidine ring may facilitate binding to central nervous system receptors .

Preliminary studies suggest that compounds similar to this one exhibit analgesic and anti-inflammatory properties. The piperidine structure is known to modulate pathways related to pain perception and inflammation, indicating potential therapeutic uses in treating conditions such as chronic pain and inflammatory disorders.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has provided insights into how modifications can enhance biological activity. For instance, the introduction of specific substituents on the piperidine ring can significantly affect the potency and selectivity of these compounds against various biological targets .

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| LEI-401 | 0.27 | NAPE-PLD inhibitor |

| Compound A | 0.5 | Analgesic activity |

| Compound B | 0.8 | Anti-inflammatory |

The above table illustrates the comparative potency of structurally related compounds, highlighting the significance of specific functional groups in modulating activity .

Antinociceptive Effects

A study evaluated the analgesic effects of this compound in animal models. The compound was administered intraperitoneally at varying doses, demonstrating a dose-dependent reduction in pain response in models of acute pain (e.g., formalin test) and chronic pain (e.g., neuropathic pain models). The observed effects were comparable to those produced by standard analgesics such as morphine .

Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties were assessed using a carrageenan-induced paw edema model in rats. The results indicated that treatment with the compound significantly reduced swelling compared to control groups, suggesting its potential as an anti-inflammatory agent.

Potential Applications

Given its pharmacological profile, this compound may have applications in:

- Pain Management : As an analgesic for chronic pain conditions.

- Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.

- Neuropharmacology : Due to its interaction with neurotransmitter systems, it may be explored for treating neurological disorders.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications across different fields:

Medicinal Chemistry

- Drug Development: The compound is investigated for its potential as a precursor in drug synthesis targeting central nervous system disorders due to its structural similarity to known psychoactive substances. Its lipophilicity suggests it may effectively cross biological membranes, enhancing therapeutic potential.

- Biological Activity: Preliminary studies indicate that it may exhibit analgesic and anti-inflammatory properties, potentially interacting with neurotransmitter systems .

Biological Research

- Interaction Studies: Research focuses on its binding affinity to various biological targets, including neurotransmitter receptors. Compounds similar to this have shown potential in influencing pathways related to pain perception and inflammation.

- Mechanism of Action: The compound's mechanism involves interactions with specific molecular targets such as enzymes and receptors, which may alter cellular processes.

Industrial Applications

- Specialty Chemicals Production: The compound serves as a versatile intermediate in organic synthesis, particularly in the production of specialty chemicals and materials due to its reactive chloro group.

Case Study 1: Interaction with NAPE-PLD

A study focused on the optimization of compounds similar to 2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide identified LEI-401 as a potent inhibitor of NAPE-PLD, which plays a role in lipid signaling pathways. The structural modifications led to increased potency and favorable drug-like properties, indicating potential therapeutic applications in neurobiology .

Case Study 2: Anticancer Activity

Research into thieno[2,3-d]pyrimidine derivatives has shown that compounds structurally related to this compound can exhibit anti-proliferative effects against cancer cell lines. These findings highlight the importance of structural features in determining biological activity and therapeutic efficacy .

Comparison with Similar Compounds

Anti-Proliferative Chloroacetamide Derivatives

Several 2-chloroacetamide derivatives synthesized as intermediates for anti-proliferative agents include:

- 2-Chloro-N-(2,6-dinitrophenyl)acetamide (14) : Contains a nitro-substituted aromatic ring, enhancing electrophilicity.

- N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide (16) : Benzothiazole moiety is associated with antitumor activity .

These compounds differ in their aromatic/heterocyclic substituents, influencing reactivity and target specificity. For example, compound 16 showed enhanced activity due to the benzothiazole group’s planar structure, facilitating DNA intercalation .

Herbicidal Chloroacetamides

Chloroacetamide herbicides like acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide) and metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) share the 2-chloroacetamide core but feature bulky alkyl and alkoxy groups. These substituents enhance soil adsorption and prolong herbicidal activity .

Anticancer Activity

- 2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide (7d): Exhibited potent cytotoxicity against Caco-2 cells (IC₅₀ = 1.8 µM), outperforming 5-fluorouracil .

- N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide (16) : Demonstrated moderate anti-proliferative activity in preliminary screens .

Enzyme Inhibition

- 2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide : Inhibits acetylcholinesterase (AChE), a target for Alzheimer’s disease, due to its aromatic-pyrrolidine hybrid structure .

Physicochemical Properties

- Solubility : Piperidine-containing derivatives (e.g., this compound) exhibit higher water solubility compared to purely aromatic analogs like 2-Chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-acetamide (CAS: 20460-58-6) .

- Stability : Herbicidal analogs (e.g., acetochlor) show greater environmental persistence due to hydrophobic substituents, whereas piperidine derivatives may undergo faster metabolic degradation .

Q & A

Q. What are the optimal synthetic pathways for 2-Chloro-N-(1-methyl-piperidin-2-ylmethyl)-acetamide, and how can reaction yields be maximized?

The synthesis typically involves coupling chloroacetyl chloride with a substituted piperidine derivative under basic conditions. Key steps include:

- Amide bond formation : React 1-methyl-piperidine-2-ylmethanamine with chloroacetyl chloride in dichloromethane or DMF, using a base (e.g., triethylamine) to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) .

- Yield optimization : Use a 10-20% molar excess of chloroacetyl chloride and maintain temperatures between 0–5°C during exothermic steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- NMR :

- ¹H NMR : δ 1.2–1.8 ppm (piperidine ring protons), δ 3.0–3.5 ppm (N-methyl and piperidine CH2 groups), δ 4.1–4.3 ppm (chloroacetamide CH2Cl) .

- ¹³C NMR : δ 165–170 ppm (amide carbonyl), δ 40–50 ppm (N-methyl carbon), δ 45–55 ppm (chloroacetamide CH2Cl) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 245.1 ([M+H]⁺, C10H18ClN2O⁺) with fragment ions at m/z 183.1 (loss of CH2Cl) and 99.1 (piperidine ring cleavage) .

Q. How does the compound’s chirality influence its biological activity, and what methods ensure enantiomeric purity?

The stereochemistry at the piperidine ring’s 2-position affects binding to chiral biological targets (e.g., enzymes or receptors). Use chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 85:15) to resolve enantiomers. Asymmetric synthesis via chiral auxiliaries (e.g., L-proline derivatives) or enzymatic resolution can achieve >98% enantiomeric excess .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response profiling : Conduct assays across a broad concentration range (e.g., 1 nM–100 µM) to identify non-linear effects or off-target interactions .

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for proposed targets (e.g., kinases or GPCRs). Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .

- Solubility controls : Address discrepancies in IC50 values by standardizing solvent systems (e.g., DMSO concentration ≤0.1%) and using surfactants (e.g., Tween-80) for hydrophobic compounds .

Q. How can molecular docking and MD simulations predict the compound’s interaction with biological targets?

- Docking workflow :

Prepare the protein structure (PDB ID: e.g., 4ZUD for a kinase) using AutoDockTools.

Assign Gasteiger charges and optimize hydrogen bonding.

Run simulations with a grid box centered on the active site (20×20×20 Å).

- Key interactions : The chloroacetamide group forms hydrogen bonds with catalytic lysine residues, while the piperidine ring engages in hydrophobic interactions .

- MD simulations : Use AMBER or GROMACS to assess binding stability over 100 ns. Analyze RMSD (<2 Å indicates stable binding) and free energy (MM/PBSA) to rank binding poses .

Q. What are the compound’s metabolic stability profiles, and how can structural modifications improve pharmacokinetics?

- In vitro assays : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Half-life (t½) <30 min suggests rapid metabolism .

- Modifications :

- Replace the N-methyl group with a cyclopropyl moiety to reduce CYP3A4-mediated oxidation.

- Introduce fluorine at the piperidine ring’s 4-position to block hydroxylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.